![molecular formula C13H13F3N4O4 B287606 ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B287606.png)
ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known as DMPF, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. DMPF belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo studies. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a programmed cell death mechanism. ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in lab experiments is its availability and ease of synthesis. ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a relatively simple compound to synthesize, and it can be obtained in high yields. Another advantage of using ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is its potential pharmacological activities, which make it a potential candidate for drug development. However, one limitation of using ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Future Directions
There are several future directions for further research on ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. One direction is to investigate the potential use of ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in combination with other drugs for the treatment of cancer. Further studies are also needed to evaluate the safety and toxicity of ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in animal models and humans.
Synthesis Methods
The synthesis of ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves the reaction of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with ethyl 4,6-dimethoxy-2-aminopyrimidine-5-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been studied for its potential pharmacological activities such as anti-inflammatory, antioxidant, and antitumor properties. The compound has shown promising results in vitro and in vivo studies, making it a potential candidate for drug development. ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
ethyl 1-(4,6-dimethoxy-2-pyrimidinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
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Molecular Formula |
C13H13F3N4O4 |
Molecular Weight |
346.26 g/mol |
IUPAC Name |
ethyl 1-(4,6-dimethoxypyrimidin-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13F3N4O4/c1-4-24-11(21)7-6-17-20(10(7)13(14,15)16)12-18-8(22-2)5-9(19-12)23-3/h5-6H,4H2,1-3H3 |
InChI Key |
GXOMQQCMUBMHTR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CC(=N2)OC)OC)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CC(=N2)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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